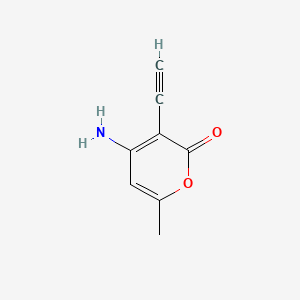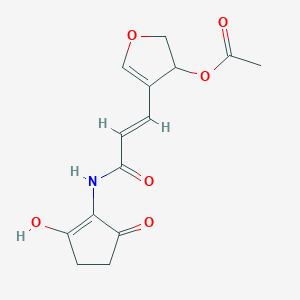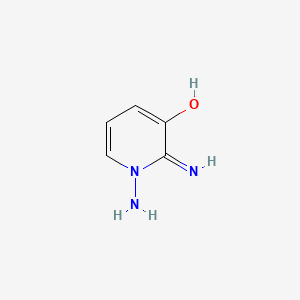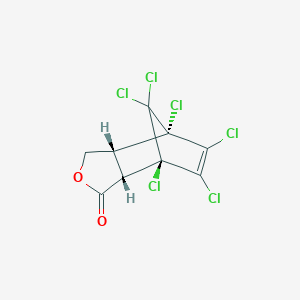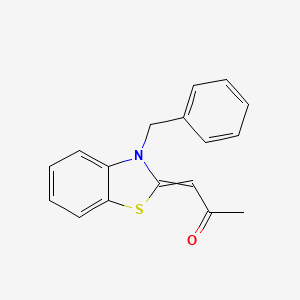
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the condensation of 2-aminobenzothiazole with benzaldehyde followed by cyclization and subsequent reactions to introduce the propan-2-one moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-phenoxyacetone: This compound has a similar benzothiazole core but with different substituents, leading to distinct properties and applications.
3-Benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Another related compound with a thiazolidinone moiety, which may exhibit different biological activities.
Uniqueness
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C17H15NOS |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChIキー |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


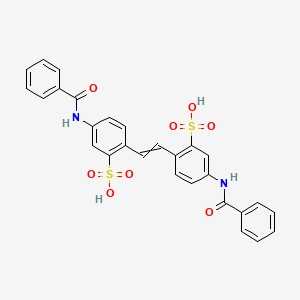


![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
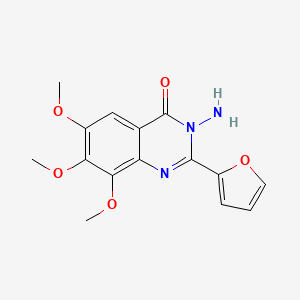
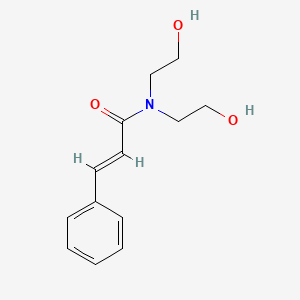
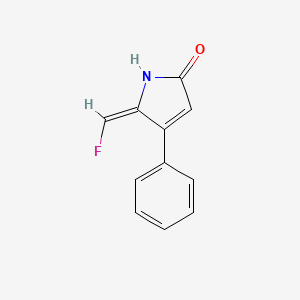
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
